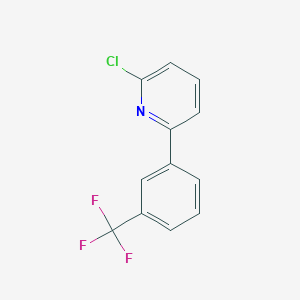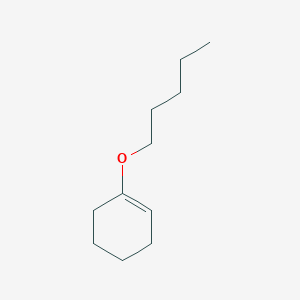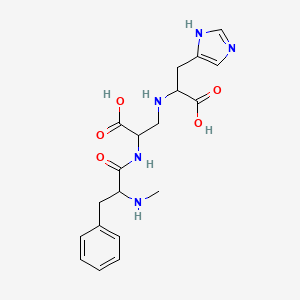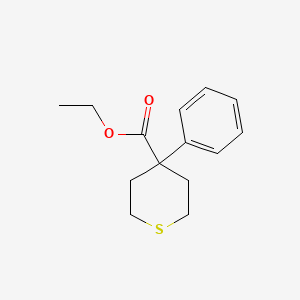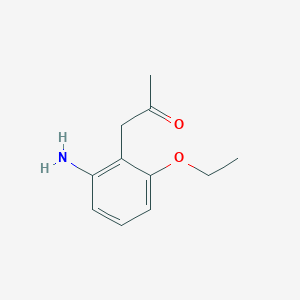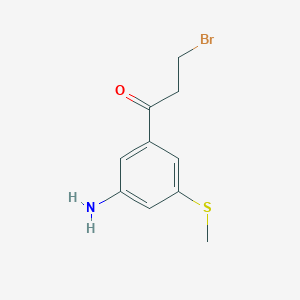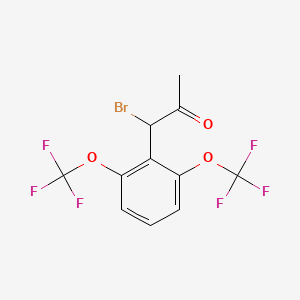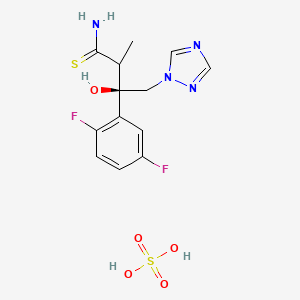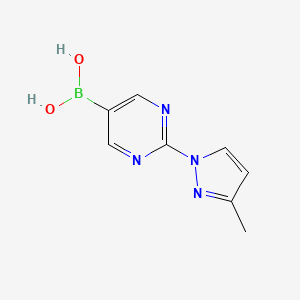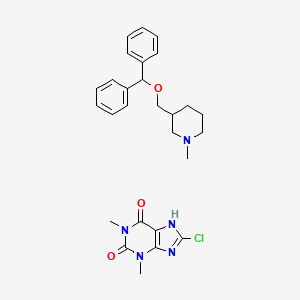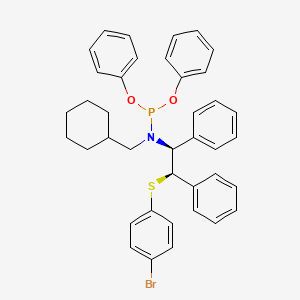
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol is a boronic acid derivative with the molecular formula C14H22BN3O3 and a molecular weight of 291.16 g/mol. This compound is notable for its use in various chemical reactions, particularly in the field of organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol typically involves the reaction of 6-Amino-5-(dimethylcarbamoyl)pyridine with pinacol borane. The reaction is carried out under an inert atmosphere, often using a palladium catalyst to facilitate the formation of the boronic ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals due to its ability to form stable boronic ester bonds.
Material Science: Used in the development of new materials with unique properties.
Biological Research: Studied for its interactions with biological molecules and potential use in drug delivery systems.
Mecanismo De Acción
The mechanism of action of 6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol involves the formation of boronic ester bonds with various substrates. These bonds are stable yet reversible, making the compound useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the substrate.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic Acid: Another boronic acid derivative used in similar types of reactions.
6-(Piperidin-1-yl)pyridine-3-boronic Acid Pinacol Ester: A structurally similar compound with different functional groups.
Uniqueness
6-Amino-5-(dimethylcarbamoyl)pyridine-3-boronic acid pinacol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its stability and reactivity make it a valuable compound in both research and industrial applications.
Propiedades
Fórmula molecular |
C14H26BN3O5 |
|---|---|
Peso molecular |
327.19 g/mol |
Nombre IUPAC |
[6-amino-5-(dimethylcarbamoyl)pyridin-3-yl]boronic acid;2,3-dimethylbutane-2,3-diol |
InChI |
InChI=1S/C8H12BN3O3.C6H14O2/c1-12(2)8(13)6-3-5(9(14)15)4-11-7(6)10;1-5(2,7)6(3,4)8/h3-4,14-15H,1-2H3,(H2,10,11);7-8H,1-4H3 |
Clave InChI |
KMXOYODABVVUNK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)N)C(=O)N(C)C)(O)O.CC(C)(C(C)(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


